2-hydroxy-N-methyl-4-methylsulfanylbutanamide
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Overview
Description
2-hydroxy-N-methyl-4-methylsulfanylbutanamide is an organic compound with the molecular formula C6H13NO2S It is known for its unique structural features, which include a hydroxyl group, a methyl group, and a methylsulfanyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-methyl-4-methylsulfanylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybutanoic acid with methylamine and methylthiol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at a moderate temperature, usually around 50-70°C, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The starting materials, 2-hydroxybutanoic acid, methylamine, and methylthiol, are mixed in a reactor, and the reaction is catalyzed using an appropriate catalyst. The reaction mixture is then subjected to purification steps, such as distillation or extraction, to isolate the desired product. The final product is obtained in high purity and yield, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-methyl-4-methylsulfanylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium at room temperature.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used. The reaction is usually performed in an inert solvent, such as tetrahydrofuran (THF), at low temperatures.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used. The reaction conditions vary depending on the nucleophile but generally involve mild temperatures and solvents like ethanol or water.
Major Products Formed
Oxidation: Ketone or aldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanamides, depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-N-methyl-4-methylsulfanylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways and target specific enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-methyl-4-methylsulfanylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play a crucial role in its activity, allowing it to bind to enzymes and receptors. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-hydroxy-N-methyl-4-methylsulfanylbutanamide can be compared with other similar compounds, such as:
2-hydroxy-4-methylsulfanylbutanoic acid: This compound lacks the N-methyl group and has different chemical properties and reactivity.
2-hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide: This compound has an additional methyl group on the nitrogen atom, which may affect its biological activity and chemical reactivity.
2-hydroxy-4-methylthiobutanamide: This compound has a similar structure but with a different sulfur-containing group, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-hydroxy-N-methyl-4-methylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-7-6(9)5(8)3-4-10-2/h5,8H,3-4H2,1-2H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZNEWYJXRCWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026060-80-9 |
Source
|
Record name | 2-hydroxy-N-methyl-4-(methylsulfanyl)butanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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